P2Y1 Receptor Potency Comparison: ADP Sodium Salt vs ATP and 2-MeSADP in Recombinant Systems
ADP sodium salt activates recombinant human P2Y1 receptors with an EC50 of 24 nM, whereas ATP is an ineffective agonist at this receptor and acts as a competitive antagonist [1]. In CFTR-expressing CHO cells, ADP exhibits an EC50 of 0.8 µM, which is 26.7-fold less potent than the synthetic analog 2-MeSADP (EC50 30 nM) [2]. This potency difference is critical: using 2-MeSADP as a surrogate for ADP in platelet studies would overestimate P2Y1-mediated responses and produce non-physiological aggregation profiles.
| Evidence Dimension | P2Y1 receptor activation potency |
|---|---|
| Target Compound Data | EC50 = 24 nM (recombinant human P2Y1) [1]; EC50 = 0.8 µM (CHO cells) [2] |
| Comparator Or Baseline | 2-MeSADP: EC50 = 30 nM; ATP: ineffective agonist (antagonist) [1][2] |
| Quantified Difference | 2-MeSADP is 26.7-fold more potent than ADP at P2Y1 in CHO cells; ATP has no agonist activity at P2Y1 |
| Conditions | Recombinant human P2Y1 expressed in yeast growth assay; CFTR-expressing CHO cells with calcium mobilization readout |
Why This Matters
Procurement of ADP sodium salt rather than 2-MeSADP or ATP ensures experiments reflect endogenous P2Y1 signaling with physiological potency, avoiding antagonist artifacts or super-physiological activation that would invalidate platelet aggregation data.
- [1] GLPBIO, Adenosine 5'-diphosphate (potassium salt hydrate) Datasheet, EC50 = 24 nM for P2Y1. View Source
- [2] Pharmacological and signaling properties of endogenous P2Y1 receptors in CFTR-expressing CHO cells, 2004, EC50 values: 2-MeSADP 30 nM, ADP 0.8 µM. View Source
